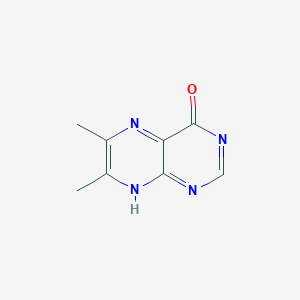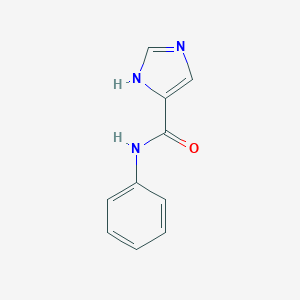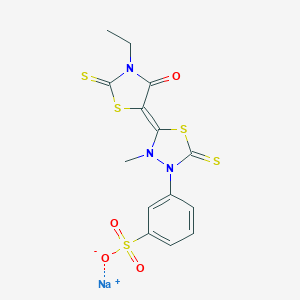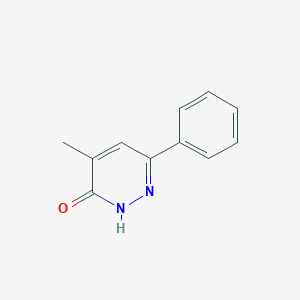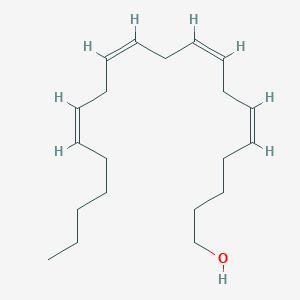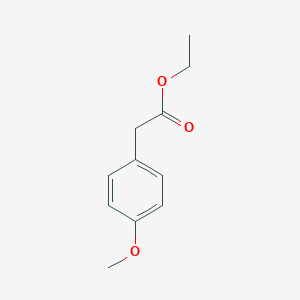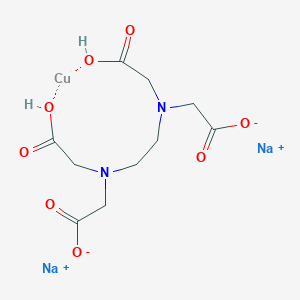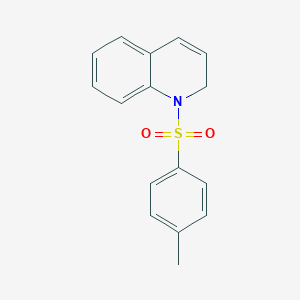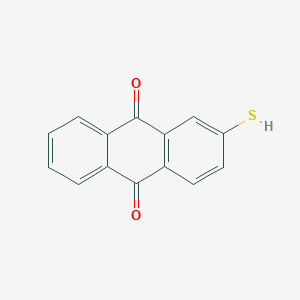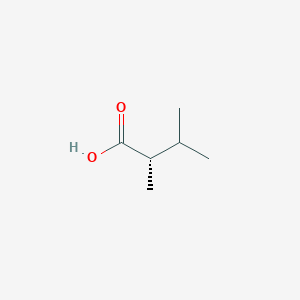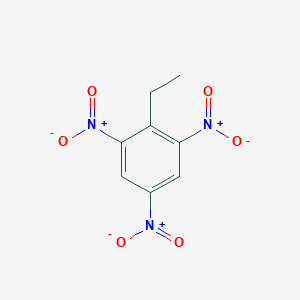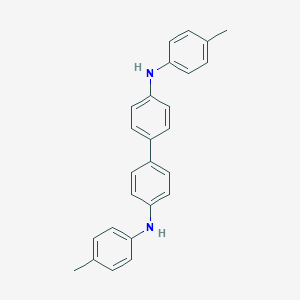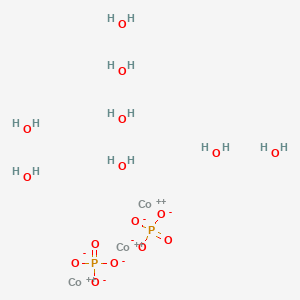![molecular formula C11H14ClNO2S B079413 Piperidine, 1-[(4-chlorophenyl)sulfonyl]- CAS No. 22771-98-8](/img/structure/B79413.png)
Piperidine, 1-[(4-chlorophenyl)sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 1-[(4-chlorophenyl)sulfonyl]- (also known as PCS) is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative of piperidine and has been found to have various biological activities.
Mécanisme D'action
The mechanism of action of PCS is not fully understood. However, it has been suggested that it inhibits the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. It has also been found to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression.
Effets Biochimiques Et Physiologiques
PCS has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce inflammation in animal models. It has also been found to have anti-viral properties, particularly against HIV.
Avantages Et Limitations Des Expériences En Laboratoire
PCS has several advantages for lab experiments. It is easy to synthesize and purify, and it has been found to have a wide range of biological activities. However, it also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. It also has a short half-life in vivo, which can make it difficult to study its effects in animal models.
Orientations Futures
There are several future directions for research on PCS. One area of interest is its potential use as a therapeutic agent for cancer and viral infections. Another area of interest is its role in the regulation of gene expression, particularly in the context of epigenetic modifications. Additionally, further studies are needed to fully understand the mechanism of action of PCS and its effects on various biological systems.
Conclusion:
In conclusion, PCS is a chemical compound that has been widely used in scientific research due to its various biological activities. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties, and has been used as a tool for studying the role of sulfonamides in biological systems. While it has several advantages for lab experiments, it also has some limitations. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
PCS can be synthesized by reacting piperidine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield after purification.
Applications De Recherche Scientifique
PCS has been extensively used in scientific research due to its various biological activities. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been used as a tool for studying the role of sulfonamides in biological systems.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2S/c12-10-4-6-11(7-5-10)16(14,15)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLYJFLDDJOJCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359475 |
Source


|
| Record name | Piperidine, 1-[(4-chlorophenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.75 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidine, 1-[(4-chlorophenyl)sulfonyl]- | |
CAS RN |
22771-98-8 |
Source


|
| Record name | Piperidine, 1-[(4-chlorophenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

